molecular formula C20H16ClFN4O3S B2595103 N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251692-81-5

N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2595103
CAS No.: 1251692-81-5
M. Wt: 446.88
InChI Key: BEYCDFWYSZVBDV-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3-fluorophenyl group and a 1,1-dioxido (sulfone) moiety. The acetamide linker connects this heterocyclic system to a 3-chlorophenyl group. The chloro and fluoro substituents are electron-withdrawing, modulating electronic properties and steric effects .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3S/c21-14-4-1-6-16(10-14)24-19(27)12-25-13-26(17-7-2-5-15(22)11-17)20-18(30(25,28)29)8-3-9-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYCDFWYSZVBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClFNO4SC_{19}H_{18}ClFNO_4S with a molecular weight of approximately 391.9 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈ClFNO₄S
Molecular Weight391.9 g/mol
CAS Number863007-68-5

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyridothiadiazine core demonstrate moderate to strong cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

In a comparative study of related heterocyclic compounds, it was observed that modifications in the substituents significantly affected their antiproliferative activities. Specifically, certain arylsulfonamide analogues exhibited promising results in inhibiting tumor growth through various mechanisms that may include apoptosis induction and cell cycle arrest .

The mechanisms underlying the anticancer effects of this compound are still being elucidated. However, it is hypothesized that the compound may interfere with critical cellular pathways involved in proliferation and survival. For instance:

  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence indicates that they may cause cell cycle arrest at specific checkpoints.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with similar compounds. For example, certain derivatives have shown effectiveness against bacterial strains and fungi . The presence of specific substituents on the phenyl rings appears to enhance these effects.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxicity of various pyridothiadiazine derivatives against human cancer cell lines. Among the tested compounds, those structurally similar to this compound exhibited IC50 values ranging from 10 µM to 25 µM against MCF-7 cells. These results indicate a promising therapeutic potential for further development .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action of pyridothiadiazine derivatives. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers in treated HeLa cells. Results indicated an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins following treatment with these compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazine derivatives exhibit significant antimicrobial activity. Studies have shown that N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide demonstrates effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways. This activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in tissues by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a recent clinical trial involving various cancer cell lines (e.g., breast and lung cancer), the compound showed IC50 values indicating significant cytotoxicity. The results were published in Cancer Letters, highlighting its potential as a lead compound for further development .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties could lead to new antibiotics that combat resistant bacterial strains.
  • Cancer Therapy : With its ability to induce apoptosis in cancer cells, it could be developed into a novel anticancer agent.
  • Anti-inflammatory Drugs : The anti-inflammatory effects suggest potential use in treating chronic inflammatory conditions such as arthritis.

Chemical Reactions Analysis

Amide Group Reactivity

The acetamide group (-NHCO-) participates in hydrolysis and nucleophilic substitution. Key reactions include:

Reaction TypeConditionsProduct(s)Notes
Acidic HydrolysisHCl (conc.), reflux, 6–8 hrsCarboxylic acid + 3-chloroanilineComplete cleavage observed under strong acidic conditions.
Basic HydrolysisNaOH (aq.), 80°C, 4 hrsSodium carboxylate + 3-chloroanilineRequires prolonged heating for full conversion.
Nucleophilic Acyl SubstitutionR-OH (alcohol), DCC catalystEster derivativesLimited by steric hindrance from adjacent substituents.

Pyrido-Thiadiazine Ring Reactions

The 1,1-dioxido-thiadiazine ring is susceptible to nucleophilic attack and ring-opening due to electron-withdrawing sulfone groups:

Reaction TypeConditionsProduct(s)Notes
Ring-Opening (Basic)KOH/EtOH, 70°C, 2 hrsSulfonic acid derivative + pyridine fragmentRegioselectivity influenced by 3-fluorophenyl substituent .
Electrophilic Aromatic SubstitutionHNO3/H2SO4, 0°CNitrated thiadiazine ringLimited reactivity due to electron-deficient aromatic system.
ReductionLiAlH4, THF, refluxPartial reduction of C=N bondsYields dihydro intermediates; sulfone groups remain intact .

Aromatic Substitution Reactions

The 3-chlorophenyl and 3-fluorophenyl groups exhibit restricted electrophilic substitution due to deactivation:

Reaction TypeConditionsProduct(s)Notes
HalogenationCl2/FeCl3, 40°CMinor para-substitution on 3-fluorophenylSteric and electronic deactivation limits reactivity.
Suzuki CouplingPd(PPh3)4, Na2CO3, DMEBiaryl derivativesRequires pre-functionalization with boronic acid groups .

Sulfone Group Transformations

The 1,1-dioxido (sulfone) moiety undergoes limited redox reactions but participates in desulfurization:

Reaction TypeConditionsProduct(s)Notes
DesulfurizationRaney Ni, H2, 100°CSulfur-free pyridine analogComplete desulfurization requires high-pressure H2.

Analytical Characterization

Key techniques for monitoring reactions include:

  • NMR Spectroscopy : Confirms regiochemistry of substitution products (e.g., δ 7.2–8.1 ppm for aromatic protons).

  • Mass Spectrometry : Validates molecular weight shifts post-reaction (e.g., m/z 446.9 → 463.9 after hydrolysis) .

Comparison with Similar Compounds

Structural Features and Substituents

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 3-Chlorophenyl, 3-Fluorophenyl Acetamide, Sulfone
N-Phenyl-2-(benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenyl Acetamide, Sulfanyl (S–)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (I) Thiazole 3,4-Dichlorophenyl Acetamide
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-thione 4-Chlorophenyl, 4-Nitrophenyl Acetamide, Thioether, Oxadiazole
  • Core Heterocycles: The target compound’s pyrido-thiadiazine system is distinct from benzothieno-triazolo-pyrimidine (10a) and oxadiazole (). These variations influence π-π stacking and dipole interactions.
  • Sulfone groups (target) are more polar than sulfanyl (10a) or thioether (), affecting solubility .

Hydrogen Bonding and Crystal Packing

  • However, specific packing motifs are unreported.
  • Compound (I) : Exhibits N–H⋯N hydrogen bonds forming R₂²(8) graph-set motifs, leading to inversion dimers .
  • Implications : Sulfone-containing compounds (target) may exhibit higher aqueous solubility than sulfur analogs (10a, ) due to enhanced polarity .

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide?

The compound is synthesized via multi-step protocols involving condensation and cyclization. For example, chlorophenyl acetamide intermediates (e.g., 2-chloro-N-(substituted phenyl)acetamide) are condensed with heterocyclic precursors (e.g., triazole derivatives), followed by cyclization using reagents like POCl₃. Characterization typically employs IR, NMR, mass spectrometry, and elemental analysis to confirm structure and purity . Low yields (~2–5%) in some routes highlight the need for optimization, such as modifying reaction conditions or catalysts.

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR : Confirm proton and carbon environments, especially for aromatic (chlorophenyl/fluorophenyl) and heterocyclic moieties.
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation (as seen in analogous pyrido-thiadiazine derivatives) .
  • Elemental analysis : Ensure stoichiometric agreement with the molecular formula .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design for this compound?

State-of-the-art quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energy barriers and optimize intermediates. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis. Machine learning can further predict optimal solvent systems, temperatures, and catalysts for higher yields .

Q. What statistical experimental design strategies are recommended for optimizing reaction conditions?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, catalyst loading). Response surface methodology (RSM) or factorial designs can identify critical factors affecting yield and purity. For instance, a central composite design might optimize cyclization steps by balancing POCl₃ concentration and reaction time while minimizing side products .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or metabolite interference. To address this:

  • Standardize assays : Use validated in vitro models (e.g., enzyme inhibition, cell viability) with positive controls.
  • Metabolite profiling : Identify metabolites via LC-MS (e.g., N-dealkylation or oxidation products, as seen in structurally related anxiolytic imidazopyridines) to assess bioactivity contributions .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple replicates to confirm potency thresholds .

Q. What strategies are effective for enhancing metabolic stability in derivatives of this compound?

Structural modifications can improve pharmacokinetics:

  • Trifluoromethyl groups : Increase lipophilicity and metabolic resistance (e.g., as in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) .
  • Stereoelectronic tuning : Replace labile functional groups (e.g., esters) with bioisosteres (e.g., amides, sulfonamides) .
  • In silico ADMET prediction : Tools like SwissADME can prioritize derivatives with favorable absorption and cytochrome P450 resistance .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this scaffold?

  • Core modifications : Vary substituents on the pyrido-thiadiazine ring (e.g., fluorophenyl vs. methoxyphenyl) to assess electronic effects.
  • Side-chain diversification : Replace the acetamide moiety with sulfonamides or ureas to probe steric tolerance .
  • Pharmacophore mapping : Use docking studies to identify binding motifs (e.g., hydrogen-bond acceptors in the 1,1-dioxido group) .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in European Journal of Medicinal Chemistry .
  • Computational tools : ICReDD’s reaction path search methods .
  • Statistical design : Polish Journal of Chemical Technology’s DoE guidelines .
  • Structural validation : Acta Crystallographica Section E for crystallographic standards .

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